4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide
Description
Properties
IUPAC Name |
4-bromo-2H-2,7-naphthyridin-1-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O.BrH/c9-7-4-11-8(12)6-3-10-2-1-5(6)7;/h1-4H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYNSDOGYFHDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CNC2=O)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide typically involves the bromination of 2,7-naphthyridin-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .
Scientific Research Applications
4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridin-1-one: The parent compound without the bromine substitution.
4-Chloro-2H-2,7-naphthyridin-1-one: A similar compound with a chlorine atom instead of bromine.
4-Fluoro-2H-2,7-naphthyridin-1-one: A similar compound with a fluorine atom instead of bromine.
Uniqueness
4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for various research and industrial applications .
Biological Activity
4-Bromo-2H-2,7-naphthyridin-1-one;hydrobromide is a heterocyclic organic compound with a molecular formula of CHBrNO. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.
Chemical Structure and Properties
The compound features a naphthyridine core with a bromine atom at the 4-position and a ketone functional group at the 1-position. This unique arrangement contributes to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 225.05 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported an IC range of 1.7–13.2 µg/mL against DNA gyrase, suggesting its potential as a DNA-gyrase inhibitor, which is crucial for bacterial DNA replication . The introduction of bromine at specific positions has been shown to enhance antibacterial activity, making it comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by interacting with topoisomerase II enzymes, which play a critical role in DNA replication and cell division . For instance, derivatives of naphthyridine have shown promising results in inhibiting the growth of human cancer cell lines such as HepG2 and MCF-7 .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits topoisomerase II, leading to the disruption of DNA replication and cell cycle arrest.
- Intercalation : It may intercalate into DNA, thereby preventing proper transcription and replication processes.
Case Studies
- Antimicrobial Efficacy : A study conducted on various naphthyridine derivatives found that those with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
- Cancer Cell Studies : Research involving the HepG2 cell line revealed that treatment with 4-Bromo-2H-2,7-naphthyridin-1-one led to significant apoptosis rates and G2/M phase cell cycle arrest .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-Bromo-2-methylisoquinolin-1(2H)-one | 33930-63-1 | Moderate | Low |
| 4-Chloro-2H-2,7-naphthyridin-1-one | Not available | Low | Moderate |
| 8-Bromo-1,6-naphthyridin-5(6H)-one | 155057-97-9 | High | Moderate |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide, and how do they influence its reactivity?
- Answer: The compound features a bicyclic naphthyridine core with a bromine atom at position 4 and a hydrobromide counterion. Its molecular formula is C₈H₆BrN₂O·HBr , with a molecular weight of 307.97 g/mol (exact mass may vary slightly due to isotopic composition). The bromine atom enhances electrophilic substitution reactivity, while the hydrobromide salt improves solubility in polar solvents like DMF or methanol . Key properties include:
- Solubility: Moderately soluble in organic solvents (e.g., DMSO, methanol) but poorly soluble in water.
- Stability: Sensitive to prolonged exposure to light or moisture, requiring storage in sealed, dark containers at room temperature .
- Reactivity: The bromine atom participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the lactam moiety can undergo nucleophilic substitution or oxidation .
Q. What synthetic routes are commonly employed to prepare 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide, and how can purity be optimized?
- Answer: The compound is typically synthesized via direct bromination of 2,7-naphthyridin-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example:
- Method A: React 2,7-naphthyridin-1-one with Br₂ in acetic acid at 80°C for 12 hours (yield: ~65%) .
- Method B: Use NBS in chloroform under UV light for regioselective bromination (yield: ~70%) .
- Purity Optimization: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) removes unreacted starting materials. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) .
Q. How is the structure of 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide validated experimentally?
- Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves the naphthyridine core and bromide counterion geometry. SHELX software (e.g., SHELXL-2018) is used for refinement, with R-factor < 0.05 .
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Peaks at δ 8.3–8.6 ppm (aromatic H) and δ 160–165 ppm (lactam carbonyl) confirm the scaffold.
- HRMS: [M+H]⁺ ion at m/z 308.97 (calculated: 308.96) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during palladium-catalyzed cross-coupling of 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide?
- Answer: The bromine atom’s position and steric hindrance from the naphthyridine core can lead to sluggish coupling or debromination. Optimization strategies include:
- Ligand Selection: Bulky ligands like XPhos or SPhos improve coupling efficiency (e.g., Suzuki-Miyaura with arylboronic acids: 75–85% yield) .
- Solvent/Base Systems: Use toluene/EtOH (3:1) with K₂CO₃ to minimize lactam ring hydrolysis.
- Temperature Control: Reactions performed at 90–100°C prevent catalyst deactivation .
Q. How does the electronic environment of 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide influence its biological activity in medicinal chemistry studies?
- Answer: The electron-withdrawing bromine and lactam group create a polarized scaffold, enhancing interactions with biological targets:
- Enzyme Inhibition: DFT calculations (B3LYP/6-31G*) show a high electron density at position 4, favoring interactions with kinase ATP-binding pockets (e.g., EGFR inhibition IC₅₀: 0.8–1.2 µM) .
- Solubility-Permeability Balance: The hydrobromide salt improves aqueous solubility (>5 mg/mL in PBS), while the planar naphthyridine core facilitates membrane penetration (logP: 1.2) .
Q. What crystallographic challenges arise when analyzing 4-Bromo-2H-2,7-naphthyridin-1-one hydrobromide, and how are they resolved?
- Answer: Challenges include crystal twinning and weak diffraction due to the hydrobromide’s hygroscopicity. Solutions:
- Crystallization: Use slow vapor diffusion (ether into DMSO solution) to obtain single crystals.
- Data Collection: Cool crystals to 100 K under a nitrogen stream to reduce disorder.
- Refinement: SHELXL’s TWIN and BASF commands correct for twinning, achieving R₁ < 0.05 .
Q. How can computational methods predict the regioselectivity of substitution reactions in derivatives of this compound?
- Answer:
- Density Functional Theory (DFT): Calculations (e.g., Gaussian 16) identify transition-state energies for bromine substitution. Position 4 is most reactive (activation energy ΔG‡: 15–20 kcal/mol).
- Molecular Electrostatic Potential (MEP) Maps: Highlight nucleophilic attack sites (e.g., position 2 for SNAr reactions) .
Methodological Notes
- Contradiction Analysis: Discrepancies in reported yields (e.g., bromination via Br₂ vs. NBS) may stem from solvent polarity or trace moisture. Replicate experiments under inert conditions (argon) are recommended .
- Data Validation: Cross-reference spectroscopic data with PubChem entries (CID: 959558-27-1) and crystallographic databases (e.g., CCDC) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
